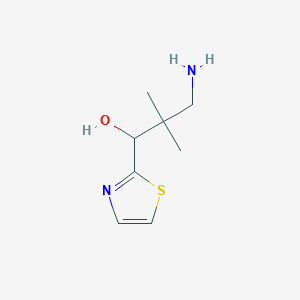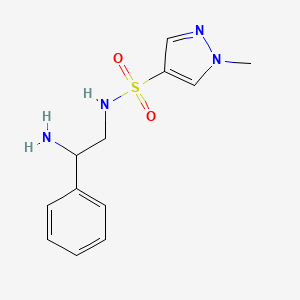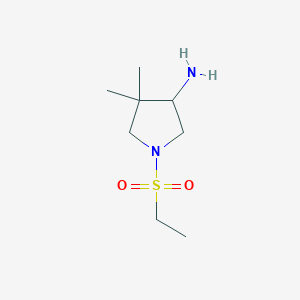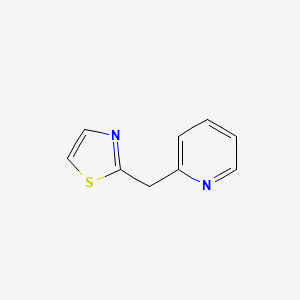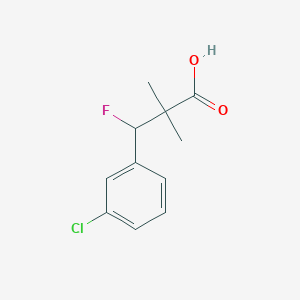
4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the reaction of 4-methoxypyrrolidine with azides under specific conditionsThis reaction is performed under mild conditions and provides high yields of the desired product .
Chemical Reactions Analysis
4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions: Typical reagents include copper catalysts for cycloaddition, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. This compound may also inhibit certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar compounds to 4-(4-Methoxypyrrolidin-3-yl)-1H-1,2,3-triazole include:
1-(1-(2-azidoethyl)-4-methoxypyrrolidin-3-yl)-1H-pyrazole: This compound shares a similar pyrrolidine structure but differs in the heterocyclic ring.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound has a pyrazole ring instead of a triazole ring and is used in anti-inflammatory research.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
4-(4-methoxypyrrolidin-3-yl)-2H-triazole |
InChI |
InChI=1S/C7H12N4O/c1-12-7-4-8-2-5(7)6-3-9-11-10-6/h3,5,7-8H,2,4H2,1H3,(H,9,10,11) |
InChI Key |
GCICREJUOSGACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


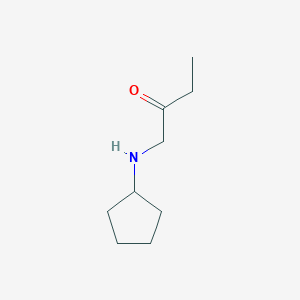
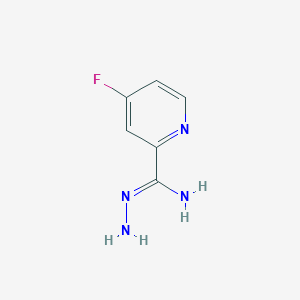
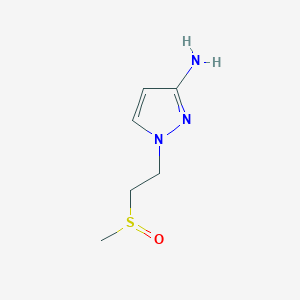
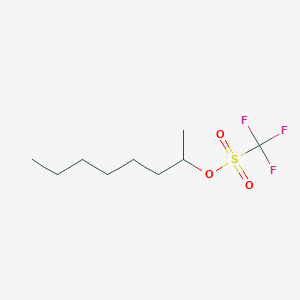
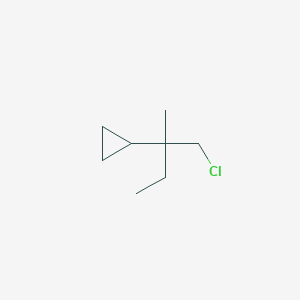
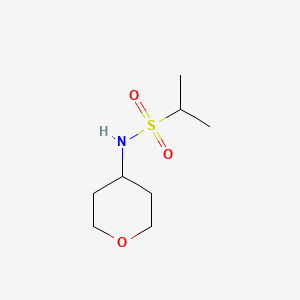

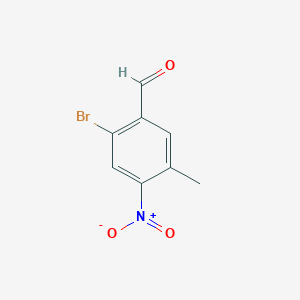
![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
